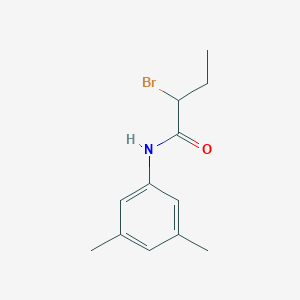

2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

924969-59-5 |

|---|---|

Molecular Formula |

C12H16BrNO |

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-bromo-N-(3,5-dimethylphenyl)butanamide |

InChI |

InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) |

InChI Key |

OBCHOWHJLYHVES-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC(=CC(=C1)C)C)Br |

Origin of Product |

United States |

Derivatization and Synthetic Applications of N Aryl α Bromoamides

Synthesis of α-Functionalized Amides

The presence of a bromine atom at the α-position to the carbonyl group in N-aryl α-bromoamides, such as 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide, renders the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed to introduce various functional groups, leading to the synthesis of α-aminated, α-hydroxylated, and α-fluoro amides, as well as α,β-unsaturated amides.

α-Aminated Amides

The substitution of the α-bromine atom with a nitrogen nucleophile is a direct method for the synthesis of α-amino amides. This transformation is typically achieved by reacting the N-aryl α-bromoamide with primary or secondary amines in the presence of a base. The reaction proceeds via a standard SN2 mechanism, where the amine displaces the bromide ion.

A variety of nitrogen nucleophiles can be employed in this reaction, including ammonia, primary amines, and secondary amines, leading to the corresponding primary, secondary, and tertiary α-amino amides. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine and potassium carbonate.

| Reactant (N-Aryl α-Bromoamide) | Amine | Base | Solvent | Product (α-Amino Amide) | Yield (%) |

| 2-Bromo-N-phenylacetamide | Diethylamine | Et3N | Acetonitrile | 2-(Diethylamino)-N-phenylacetamide | 85 |

| 2-Bromo-N-(4-methylphenyl)propanamide | Benzylamine | K2CO3 | DMF | N-(4-methylphenyl)-2-(benzylamino)propanamide | 78 |

| 2-Bromo-N-(2,6-dimethylphenyl)acetamide | Piperidine | NaHCO3 | Ethanol | N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide | 92 |

This table presents representative examples of the α-amination of N-aryl α-bromoamides.

α-Hydroxylated Amides

α-Hydroxylated amides can be synthesized from N-aryl α-bromoamides through nucleophilic substitution with a hydroxide source. This reaction is typically carried out using aqueous base solutions, such as sodium hydroxide or potassium hydroxide. The reaction conditions, including temperature and concentration of the base, are crucial to avoid competing elimination reactions.

An alternative approach involves the use of protected hydroxyl groups, such as acetate, followed by hydrolysis. For instance, reaction with potassium acetate yields the α-acetoxy amide, which can then be hydrolyzed under basic or acidic conditions to afford the desired α-hydroxy amide.

| Reactant (N-Aryl α-Bromoamide) | Reagent | Conditions | Product (α-Hydroxy Amide) | Yield (%) |

| 2-Bromo-N-phenylacetamide | aq. NaOH | Reflux | 2-Hydroxy-N-phenylacetamide | 75 |

| 2-Bromo-N-(4-chlorophenyl)butanamide | 1. KOAc, DMF2. aq. HCl | 1. 100 °C2. Reflux | N-(4-chlorophenyl)-2-hydroxybutanamide | 82 |

| 2-Bromo-N-(3-methoxyphenyl)propanamide | aq. K2CO3 | 80 °C | 2-Hydroxy-N-(3-methoxyphenyl)propanamide | 79 |

This table presents representative examples of the α-hydroxylation of N-aryl α-bromoamides.

α-Fluoro Amides and α,β-Unsaturated Amides

The synthesis of α-fluoro amides from N-aryl α-bromoamides can be achieved through halogen exchange reactions using a fluoride source, such as potassium fluoride or silver(I) fluoride. The efficiency of this transformation often depends on the solvent and the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

α,β-Unsaturated amides are typically prepared from N-aryl α-bromoamides via an elimination reaction. nih.gov This is commonly achieved by treating the α-bromoamide with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide. The base abstracts a proton from the β-carbon, leading to the formation of a double bond and elimination of the bromide ion. The stereoselectivity of the elimination (E vs. Z isomer) can be influenced by the substrate structure and reaction conditions. mdpi.com

| Reactant (N-Aryl α-Bromoamide) | Reagent/Base | Solvent | Product | Yield (%) |

| 2-Bromo-N-phenylpropanamide | KF, 18-crown-6 | Acetonitrile | 2-Fluoro-N-phenylpropanamide | 65 |

| 2-Bromo-N-(3,5-dimethylphenyl)butyramide | DBU | THF | N-(3,5-dimethylphenyl)but-2-enamide | 88 |

| 2-Bromo-N-(4-nitrophenyl)acetamide | K-OtBu | t-Butanol | N-(4-nitrophenyl)acrylamide | 72 |

This table presents representative examples of the synthesis of α-fluoro amides and α,β-unsaturated amides from N-aryl α-bromoamides.

Heterocyclic Synthesis from N-Aryl α-Bromoamides

The electrophilic α-carbon and the nucleophilic nitrogen atom of the amide group in N-aryl α-bromoamides provide a powerful platform for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. Additionally, these compounds can serve as key building blocks in intermolecular reactions for the synthesis of more complex heterocycles.

Formation of β-Lactams and γ-Lactams

The synthesis of β-lactams (azetidin-2-ones) from N-aryl α-bromoamides can be achieved through intramolecular cyclization. This transformation, often referred to as a Gabriel-Cromwell reaction, typically requires a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to deprotonate the amide nitrogen, followed by intramolecular nucleophilic attack on the α-carbon, displacing the bromide. The success of this cyclization is highly dependent on the substrate and reaction conditions, as competing intermolecular reactions can occur.

γ-Lactams (pyrrolidin-2-ones) can also be synthesized from N-aryl α-bromoamides, although this typically involves a multi-step process or reaction with a suitable three-carbon synthon. For instance, reaction of an N-aryl α-bromoamide with a malonate ester followed by hydrolysis, decarboxylation, and cyclization can lead to the formation of a γ-lactam ring.

| Reactant | Reagent/Conditions | Product |

| N-Benzyl-2-bromo-N-phenylacetamide | NaH, THF | 1-Benzyl-3-phenylazetidin-2-one |

| 2-Bromo-N-phenylacetamide | 1. Diethyl malonate, NaOEt2. H3O+, heat | 1-Phenylpyrrolidine-2,5-dione |

This table presents conceptual synthetic pathways to β-lactams and γ-lactams from N-aryl α-bromoamide precursors.

Synthesis of Oxygen- and Nitrogen-Containing Heterocycles

N-Aryl α-bromoamides are valuable precursors for the synthesis of a variety of other oxygen- and nitrogen-containing heterocycles.

Pyridones and Pyridinethiones: The reaction of N-aryl α-bromoamides with 1,3-dicarbonyl compounds or their analogs can lead to the formation of substituted pyridones. For instance, a Hantzsch-type reaction involving an N-aryl α-bromoacetamide, a β-ketoester, and an enamine can yield dihydropyridones, which can be subsequently oxidized to pyridones. Similarly, using a β-ketothioamide can lead to pyridinethiones.

Oxazoles: Oxazoles can be synthesized from N-aryl α-bromoamides via the Robinson-Gabriel synthesis. This involves the dehydration of an α-acylamino ketone, which can be prepared from the corresponding α-amino amide derived from the N-aryl α-bromoamide. A more direct route involves the reaction of an N-aryl α-bromoamide with a suitable carbonyl compound under specific conditions. researchgate.netorganic-chemistry.org

Thieno[2,3-d]pyridines: The synthesis of thieno[2,3-d]pyridines can be achieved through a multi-step sequence starting from an N-aryl α-bromoamide. For example, reaction with a malononitrile derivative can lead to a substituted pyridine, which can then undergo further reactions to construct the fused thiophene ring. mdpi.com

Diketopiperazines: Diketopiperazines, which are cyclic dipeptides, can be synthesized from α-amino amides. As described in section 4.1.1, α-amino amides are readily accessible from N-aryl α-bromoamides. The cyclization of two α-amino amide units, or the self-condensation of an α-amino amide, can lead to the formation of a diketopiperazine ring. nih.gov

| Starting Material | Reagents | Heterocyclic Product |

| 2-Bromo-N-phenylacetamide | Ethyl acetoacetate, Enamine | Substituted Pyridone |

| 2-Amino-N-phenylacetamide | Acylating agent, Dehydrating agent | 2,5-Disubstituted Oxazole |

| 2-Bromo-N-phenylacetamide | Malononitrile derivative, Sulfur source | Substituted Thieno[2,3-d]pyridine |

| 2-Amino-N-phenylacetamide | Heat or Coupling agents | 1,4-Diphenylpiperazine-2,5-dione |

This table provides an overview of the synthesis of various heterocycles from N-aryl α-bromoamide derivatives.

Multi-Component Reactions for Complex Scaffold Assembly

A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing the application of This compound in multi-component reactions (MCRs) for the synthesis of complex molecular scaffolds. MCRs are powerful tools in synthetic chemistry, enabling the construction of intricate molecules in a single step from three or more starting materials, thereby offering significant advantages in terms of efficiency and atom economy. Prominent examples of such reactions include the Ugi and Passerini reactions, which are widely employed in the generation of diverse compound libraries for drug discovery and materials science.

The Ugi four-component reaction, for instance, typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org Similarly, the Passerini three-component reaction utilizes an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-hydroxy carboxamides. organic-chemistry.org The versatility of these reactions lies in the broad range of functional groups tolerated in the starting materials, allowing for the creation of a vast array of structurally diverse products.

Despite the synthetic utility of α-bromoamides in various other chemical transformations, their specific role as a key building block in MCRs, particularly for "this compound," has not been documented in the available literature. Consequently, there are no established protocols, detailed research findings, or data to present regarding its use in the assembly of complex scaffolds via multi-component strategies. Further research would be necessary to explore the potential of this compound and other N-aryl α-bromoamides as substrates in known or novel multi-component reactions. Such investigations could open new avenues for the derivatization of this class of compounds and the synthesis of novel complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 2-Bromo-N-(3,5-dimethyl-phenyl)-butyramide, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the various protons in the molecule. The integration of these signals would provide a ratio of the number of protons in each unique environment. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, the aromatic protons on the 3,5-dimethylphenyl ring would likely appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the butyramide (B146194) chain would resonate in the upfield region. The two methyl groups on the phenyl ring would likely give rise to a single, more intense signal due to their chemical equivalence. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring non-equivalent protons, would be crucial in establishing the connectivity of the atoms in the butyramide moiety.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would help in identifying the different types of carbon atoms, such as those in the aromatic ring, the carbonyl group of the amide, and the aliphatic chain.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be employed for a more definitive structural assignment by establishing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. Furthermore, stereochemical aspects, such as the chirality at the second carbon of the butyramide chain, could be investigated using chiral solvating agents or through the analysis of diastereomeric derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplet | 3H |

| Amide NH | 7.5 - 8.5 | Singlet | 1H |

| CH-Br | 4.0 - 4.5 | Triplet | 1H |

| CH₂ | 1.8 - 2.2 | Multiplet | 2H |

| Phenyl CH₃ | 2.2 - 2.5 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 110 - 130 |

| CH-Br | 50 - 60 |

| CH₂ | 30 - 40 |

| Phenyl CH₃ | 20 - 25 |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

In the context of this compound, mass spectrometry would be instrumental in confirming the successful synthesis of the target molecule. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, providing a clear signature for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental composition of the compound with high accuracy, further confirming its identity.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The cleavage of specific bonds within the molecule upon ionization results in the formation of fragment ions. The analysis of these fragments can help to piece together the structure of the parent molecule. For this compound, characteristic fragmentation pathways might include the loss of the bromine atom, cleavage of the amide bond, and fragmentation of the butyryl chain. This information is not only crucial for the initial identification of the product but also for monitoring the progress of the chemical reaction during its synthesis, allowing for optimization of reaction conditions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 283/285 | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |

| [M - Br]⁺ | 204 | Loss of a bromine radical |

| [C₈H₉N]⁺ | 119 | Fragment corresponding to 3,5-dimethylaniline |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two other important techniques that provide complementary information for the structural elucidation of this compound.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption of specific frequencies of IR radiation corresponds to specific types of bonds and functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the amide would likely appear as a sharp peak around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed in the region of 2850-3100 cm⁻¹. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The 3,5-dimethylphenyl group in this compound is a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) characteristic of the π → π* electronic transitions within the aromatic ring. The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent used for the analysis.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide N-H | 3250 - 3350 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

| Amide C=O | 1640 - 1680 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Transition | Predicted λ_max (nm) | Chromophore |

|---|

An exploration of the chemical compound this compound reveals its position within the broader, actively researched class of N-aryl α-bromoamides. These molecules serve as versatile building blocks in organic synthesis due to their reactive carbon-bromine bond adjacent to an amide carbonyl group. Current research on this class of compounds is focused on overcoming existing challenges and discovering new chemical transformations. Future progress in this area hinges on advancements in catalysis, the exploration of unconventional reactivity, the adoption of modern synthesis technologies, and the powerful synergy between computational prediction and experimental chemistry.

Q & A

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.